molecular formula C16H25NO3 B14369619 N-(3,4-Diethoxy-5-methylphenyl)-3-methylbutanamide CAS No. 90257-65-1

N-(3,4-Diethoxy-5-methylphenyl)-3-methylbutanamide

Cat. No.: B14369619
CAS No.: 90257-65-1
M. Wt: 279.37 g/mol
InChI Key: BCYKIALCTBOAIK-UHFFFAOYSA-N
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Description

N-(3,4-Diethoxy-5-methylphenyl)-3-methylbutanamide is an organic compound characterized by its unique chemical structure. This compound is part of a class of amides, which are widely studied for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Diethoxy-5-methylphenyl)-3-methylbutanamide typically involves the reaction of 3,4-diethoxy-5-methylbenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Diethoxy-5-methylphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(3,4-Diethoxy-5-methylphenyl)-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Diethoxy-5-methylphenyl)acetamide
  • N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide
  • N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide

Uniqueness

N-(3,4-Diethoxy-5-methylphenyl)-3-methylbutanamide is unique due to its specific structural features, such as the presence of both diethoxy and methyl groups on the aromatic ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

90257-65-1

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

N-(3,4-diethoxy-5-methylphenyl)-3-methylbutanamide

InChI

InChI=1S/C16H25NO3/c1-6-19-14-10-13(17-15(18)8-11(3)4)9-12(5)16(14)20-7-2/h9-11H,6-8H2,1-5H3,(H,17,18)

InChI Key

BCYKIALCTBOAIK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)CC(C)C)C)OCC

Origin of Product

United States

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